molecular formula C17H17NO4S B6379154 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1261996-28-4

4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6379154
CAS No.: 1261996-28-4
M. Wt: 331.4 g/mol
InChI Key: QUARRJBVASCAHV-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by the presence of a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a carbaldehyde group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.

    Formylation: The final step involves the formylation of the biphenyl intermediate to introduce the carbaldehyde group, typically using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar in structure but with a pyridine ring instead of a biphenyl core.

    5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.

Uniqueness

4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of functional groups attached to the biphenyl core, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUARRJBVASCAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685386
Record name 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-28-4
Record name 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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